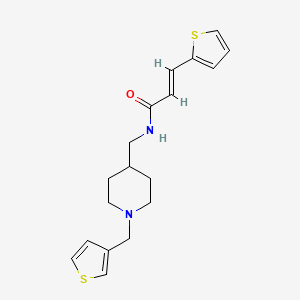

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Descripción general

Descripción

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound featuring a thiophene ring and a piperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activity, primarily due to the presence of thiophene and piperidine moieties, which are known for their pharmacological properties. Research indicates that compounds with similar structures have been associated with various therapeutic effects, including:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that the incorporation of piperidine enhances the interaction with biological targets, potentially leading to increased efficacy against specific cancer types .

- Antimicrobial Properties : There is evidence that thiophene-containing compounds possess antimicrobial activity. The unique electronic properties of the thiophene ring may contribute to this effect, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Compounds featuring piperidine structures have been studied for their neuroprotective properties. They may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiophene derivatives, (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Neuroprotection

Research assessing neuroprotective effects demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Synthesis Complexity |

|---|---|---|---|

| (E)-3-(thiophen-2-yl)acrylamide | Structure | Moderate | Low |

| (E)-3-(thiophen-2-yl)-N-methyl-acrylamide | Structure | High | Moderate |

| (E)-3-(thiophen-2-yl)-N-(piperidin-4-yl)methyl-acrylamide | Structure | High | High |

This table illustrates how this compound compares to related compounds in terms of biological activity and synthesis complexity.

Mecanismo De Acción

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a different thiophene substitution pattern.

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is unique due to its specific combination of a thiophene ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate thiophene derivatives with piperidine-based compounds. Structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structural integrity and purity.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a close structural analog. In a mouse model of neuropathic pain induced by oxaliplatin, this compound exhibited significant pain-relieving effects. The mechanism was linked to its action on nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in pain modulation .

Antioxidant Activity

The compound's antioxidant potential has also been investigated. In vitro assays demonstrated that it could scavenge free radicals effectively, thereby mitigating oxidative stress-induced damage in cellular models. This activity is particularly relevant in conditions where oxidative stress contributes to neuronal damage .

Neuroprotective Properties

In studies involving acrylamide-induced neurotoxicity in zebrafish models, compounds related to this compound showed promise in restoring glutathione redox dynamics and reducing lipid peroxidation levels. These findings suggest that the compound may have neuroprotective effects against environmental neurotoxins .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Nicotinic Acetylcholine Receptors : The compound acts as a positive allosteric modulator at nAChRs, enhancing receptor activity and influencing neurotransmitter release.

- Antioxidant Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative stress.

- Inhibition of Inflammatory Pathways : By modulating inflammatory pathways, the compound may reduce neuroinflammation associated with chronic pain and neurodegenerative conditions.

Case Studies

Propiedades

IUPAC Name |

(E)-3-thiophen-2-yl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS2/c21-18(4-3-17-2-1-10-23-17)19-12-15-5-8-20(9-6-15)13-16-7-11-22-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAWBRAOJADCRT-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.